CYP2A6 Inhibition: 6-Hydroxy Derivative vs. Alternative 6-Substituted Coumarin-3-Carboxylic Acid Scaffolds
In head-to-head SAR studies of coumarin-3-carboxylic acid derivatives evaluated for CYP2A6 inhibition, the 6-hydroxy-substituted compound exhibited an IC₅₀ of 61.2 μM against human CYP2A6 expressed in insect cell microsomes [1]. This value positions the compound as a weak CYP2A6 inhibitor relative to structurally distinct optimized inhibitors, but critically defines its metabolic interaction profile for applications where CYP2A6 modulation is either desired or must be avoided. In contrast, alternative 6-substituted analogs (including 6-bromo and 6,8-dibromo derivatives) demonstrated divergent activity profiles in NMDA receptor modulation assays, underscoring that the 6-hydroxy moiety confers a distinct pharmacological fingerprint rather than a generalizable '6-substitution effect' [2].
| Evidence Dimension | CYP2A6 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 61,200 nM (61.2 μM) |
| Comparator Or Baseline | Reference standard: coumarin (substrate for CYP2A6-mediated 7-hydroxylation); no direct comparator IC₅₀ available from same study |
| Quantified Difference | 61.2 μM IC₅₀ establishes weak inhibitor classification |
| Conditions | Inhibition of human CYP2A6 expressed in insect cell microsomes, assessed as reduction in enzyme-mediated coumarin 7-hydroxylation |
Why This Matters
This IC₅₀ value enables researchers to prospectively assess potential metabolic drug-drug interaction liability or, alternatively, to select this compound as a baseline comparator for developing more potent CYP2A6 inhibitors.
- [1] TargetMine/ChEMBL. Interaction: CHEMBL3640779. IC₅₀ = 61200.0 nM against human CYP2A6 expressed in insect cell microsomes. View Source
- [2] Irvine MW, Costa BM, Volianskis A, et al. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-d-aspartate receptors. Neurochemistry International. 2012;61(4):593-600. View Source
